molecular formula C11H20OSSi B8568456 Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane

Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane

Cat. No.: B8568456
M. Wt: 228.43 g/mol
InChI Key: NWORHKAOLRBMTI-UHFFFAOYSA-N
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Description

Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 3-thienylmethoxy group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-thienylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

tert-Butyl(dimethyl)silyl chloride+3-thienylmethanolThis compound+HCl\text{tert-Butyl(dimethyl)silyl chloride} + \text{3-thienylmethanol} \rightarrow \text{this compound} + \text{HCl} tert-Butyl(dimethyl)silyl chloride+3-thienylmethanol→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane has several applications in scientific research:

    Organic Synthesis: It is used as a protecting group for alcohols and amines due to its stability and ease of removal.

    Materials Science: The compound is used in the synthesis of organosilicon polymers and materials with unique electronic properties.

    Biology and Medicine: It is used in the development of silicon-based drugs and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.

Mechanism of Action

The mechanism of action of Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The tert-butyl and dimethyl groups provide steric protection, while the thienylmethoxy group can participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilanol: Similar structure but with a hydroxyl group instead of a thienylmethoxy group.

    tert-Butyldimethylsilyl chloride: Precursor used in the synthesis of Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane.

    tert-Butyl(dimethyl)(3-methylphenoxy)silane: Similar structure but with a methylphenoxy group instead of a thienylmethoxy group.

Uniqueness

This compound is unique due to the presence of the thienylmethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of organosilicon compounds with specific functional properties.

Properties

Molecular Formula

C11H20OSSi

Molecular Weight

228.43 g/mol

IUPAC Name

tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane

InChI

InChI=1S/C11H20OSSi/c1-11(2,3)14(4,5)12-8-10-6-7-13-9-10/h6-7,9H,8H2,1-5H3

InChI Key

NWORHKAOLRBMTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CSC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyldimethylchlorosilane (1.58 g), triethylamine (2.44 ml), 3-thiophenemethanol (0.822 ml) and DMF (20 ml) was stirred at 60° C. for 1 h. Additional DMF (20 ml) was added to the reaction mixture, and the mixture was stirred at 60° C. for 2 h. The mixture was quenched with saturated NaHCO3 solution, and extracted with EtOAc. The organic layer was separated, washed with water and brine successively, dried over MgSO4, and concentrated in vacuo. The residue was purified by silica gel column chromatography (hexane) to give the title compound (1.6 g) as a colorless oil.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
2.44 mL
Type
reactant
Reaction Step One
Quantity
0.822 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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